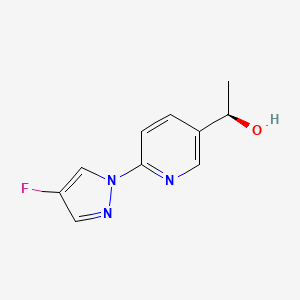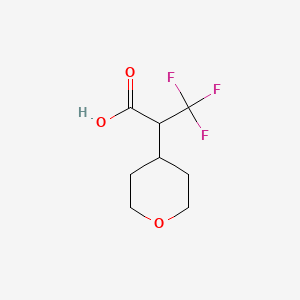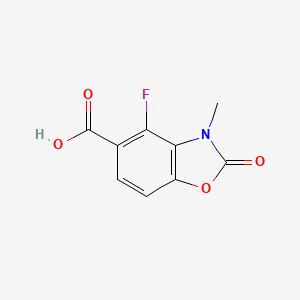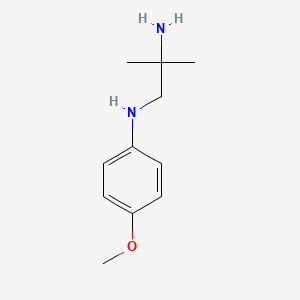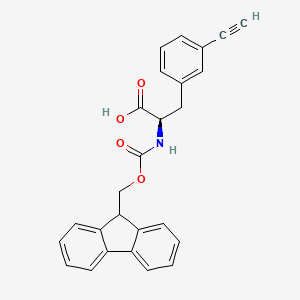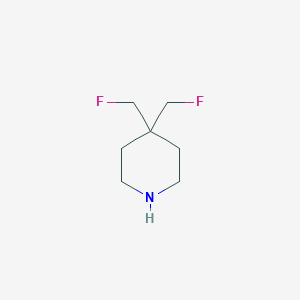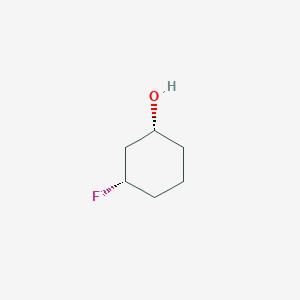![molecular formula C12H17BrN2O2 B12994430 tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)
tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group attached to a dihydropyrrolo[1,2-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
- Hydrolysis results in the formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity and stability of pyrazine derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry:
- Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The bromine atom and the pyrazine ring may play crucial roles in binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- 4-Bromo-3-tert-butyl-1H-pyrazole
- 4-Bromo-2,6-di-tert-butylphenol
Uniqueness:
- The presence of the dihydropyrrolo[1,2-a]pyrazine core distinguishes it from other tert-butyl and bromine-containing compounds.
- Its unique structural features contribute to its specific reactivity and potential applications in various fields.
This detailed article provides a comprehensive overview of tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)14-6-7-15-9(8-14)4-5-10(15)13/h4-5H,6-8H2,1-3H3 |
Clé InChI |
RAPKZOAPIFUFDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2Br)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
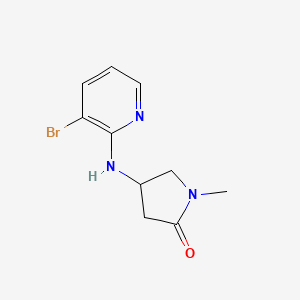
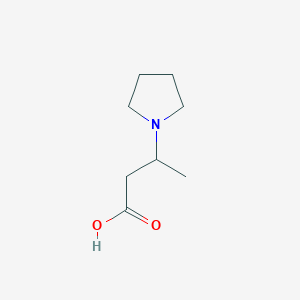
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
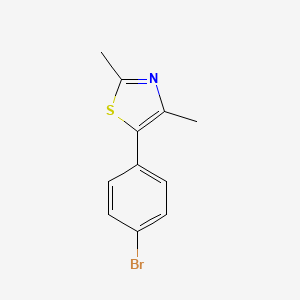
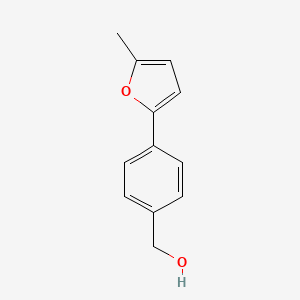
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)
